Boc-DL-buthioninesulfoximine

Description

Historical Development of Buthioninesulfoximine as a Research Probe

The story of buthionine sulfoximine (B86345) (BSO) as a research tool is intrinsically linked to the study of glutathione (B108866) (GSH), a critical intracellular antioxidant. In the mid-20th century, researchers began to unravel the crucial roles of GSH in protecting cells from oxidative damage and in detoxifying harmful substances. This led to a search for specific inhibitors of GSH synthesis to better understand its functions.

BSO emerged as a potent and specific inhibitor of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in the biosynthesis of GSH. nih.govtaylorandfrancis.com This discovery was a significant milestone, providing scientists with a powerful tool to deplete cellular GSH levels in a controlled manner. researchgate.nettandfonline.com Early studies focused on using BSO to create experimental models of oxidative stress and to investigate the consequences of GSH deficiency in various biological processes. researchgate.net

The application of BSO soon expanded into cancer research. It was observed that elevated levels of GSH in tumor cells were associated with resistance to certain chemotherapeutic drugs and radiation therapy. nih.govtandfonline.com This led to the hypothesis that depleting GSH with BSO could sensitize cancer cells to these treatments. Subsequent preclinical studies demonstrated that BSO could indeed enhance the cytotoxicity of various anticancer agents, including alkylating agents and platinum compounds. nih.govnih.govmdpi.com This line of research eventually progressed to clinical trials, further solidifying the importance of BSO as a research probe in oncology. nih.govnih.gov

Academic Significance of N-Protected Sulfoximine Derivatives, Including Boc-DL-buthioninesulfoximine

The development of N-protected sulfoximine derivatives, such as this compound, represents a refinement in the chemical tools available to researchers. The introduction of a protecting group like the tert-butyloxycarbonyl (Boc) group offers several advantages in specific research contexts. acs.org

The Boc group is a common protecting group in organic synthesis. Its primary function is to temporarily block a reactive site—in this case, the nitrogen of the sulfoximine—to prevent it from participating in unwanted side reactions during a chemical transformation. This allows for modifications to be made to other parts of the molecule. The Boc group is valued for its stability under a range of reaction conditions and its relatively easy removal under specific, mild acidic conditions. acs.org

In the context of medicinal chemistry and drug discovery, N-protected sulfoximines are valuable intermediates. acs.orgsci-hub.se The ability to selectively protect and deprotect the sulfoximine nitrogen facilitates the synthesis of a diverse library of sulfoximine-containing compounds. This is crucial for structure-activity relationship (SAR) studies, where researchers systematically modify a molecule's structure to understand how these changes affect its biological activity. The sulfoximine moiety itself has gained attention in drug design due to its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor, which can improve a drug's solubility and metabolic stability. acs.org

For this compound specifically, the Boc group allows for its use in synthetic schemes where the final product requires a free amino group on the buthionine sulfoximine core after other chemical modifications have been performed. This protected form can be incorporated into larger molecules or used in reactions where the unprotected form would be unsuitable.

Scope and Research Focus of Buthioninesulfoximine Studies

The research focus of buthionine sulfoximine (BSO) and its derivatives is broad, primarily revolving around its ability to inhibit glutathione (GSH) synthesis. taylorandfrancis.comtandfonline.com This fundamental action has been exploited across various fields of biomedical research.

A major area of investigation is cancer therapy . Researchers continue to explore the use of BSO to overcome drug resistance in cancer cells. tandfonline.com Studies have shown that by depleting GSH, BSO can enhance the effectiveness of a wide range of chemotherapeutic agents and radiation therapy. nih.govmdpi.com The focus is on identifying which cancers are most susceptible to this approach and optimizing treatment regimens. nih.govnih.gov

Another significant research area is the study of oxidative stress and cellular redox balance . BSO is a standard tool for inducing a state of GSH depletion, allowing scientists to investigate the cellular responses to oxidative stress. researchgate.net This includes studying the role of GSH in protecting against DNA damage, protein misfolding, and cell death pathways like apoptosis and ferroptosis. plos.orgnih.gov

Furthermore, BSO is used to study the role of GSH in the central nervous system . While early studies suggested BSO did not readily cross the blood-brain barrier in adult animals, later research showed it could deplete GSH in the brains of younger animals, providing a model to study the role of GSH in neurodevelopment and neurodegenerative diseases. nih.gov

The scope of BSO research also extends to parasitology . Some parasites have their own GSH-dependent detoxification systems, and BSO has been investigated as a way to increase their sensitivity to antiparasitic drugs. wikipedia.org

In essence, buthionine sulfoximine and its derivatives, including the N-protected form this compound, serve as indispensable chemical probes for dissecting the multifaceted roles of glutathione in health and disease.

Structure

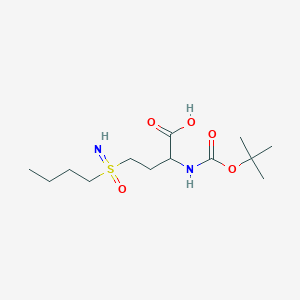

2D Structure

Properties

IUPAC Name |

4-(butylsulfonimidoyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O5S/c1-5-6-8-21(14,19)9-7-10(11(16)17)15-12(18)20-13(2,3)4/h10,14H,5-9H2,1-4H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJKAKPMCGGPSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=N)(=O)CCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Characterization in Research

Stereoselective Synthesis of Buthioninesulfoximine Isomers

Buthionine sulfoximine (B86345) contains two chiral centers, one at the α-carbon of the amino acid backbone and one at the sulfur atom of the sulfoximine group, resulting in four possible stereoisomers (L-(S), L-(R), D-(S), and D-(R)). The biological activity of these isomers can differ significantly, necessitating methods for their separation and isolation. nih.gov For instance, L-buthionine-(S)-sulfoximine is a potent, mechanism-based inhibitor of γ-glutamylcysteine synthetase, whereas the L-buthionine-(R)-sulfoximine isomer is a much weaker, competitive inhibitor. nih.gov

DL-buthionine-(SR)-sulfoximine is a mixture of four isomers, while L-buthionine-(SR)-sulfoximine is a mixture of two diastereomers. nih.gov The separation of these diastereomers is a key challenge in stereoselective synthesis. Research has established effective methods for isolating these isomers, primarily through chromatographic and crystallization techniques.

Key separation techniques include:

Fractional Crystallization: This method exploits the different solubilities of the diastereomers. L-buthionine-(R)-sulfoximine can be isolated in high purity by repeated recrystallization of the L-buthionine-(SR)-sulfoximine mixture from water. nih.govgoogle.com Conversely, the more soluble L-buthionine-(S)-sulfoximine can be obtained by crystallizing its trifluoroacetate salt from ethanol/hexane mixtures. nih.govgoogle.com

High-Performance Liquid Chromatography (HPLC): Chiral solvent HPLC procedures have been developed for the analytical separation of the diastereomers of L-buthionine-(SR)-sulfoximine. nih.gov For preparative separation, reverse-phase HPLC using a C-18 silica column with an eluent containing D-proline and cupric salts has been successfully employed to resolve the isomers. google.com

| Method | Isomer Isolated | Description |

| Fractional Crystallization | L-buthionine-(R)-sulfoximine | Repeated recrystallization from water yields the less soluble R-isomer. nih.govgoogle.com |

| Salt Crystallization | L-buthionine-(S)-sulfoximine | The trifluoroacetate salt of the S-isomer is crystallized from ethanol/hexane. nih.gov |

| Chiral HPLC | Analytical Separation | A chiral solvent system allows for the analytical distinction between diastereomers. nih.gov |

| Reverse-Phase HPLC | Preparative Separation | A C-18 column with a Cu²⁺/D-proline buffer is used to separate both isomers concurrently. google.com |

Application of the Boc Protecting Group in Buthionine sulfoximine Synthesis

The tert-butoxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis, particularly in peptide chemistry. wikipedia.org Its application in the synthesis of buthionine sulfoximine derivatives is crucial for preventing the nucleophilic and basic amino group from participating in undesired side reactions during subsequent synthetic steps, such as derivatization of the sulfoximine moiety. The Boc group is valued for its stability across a wide range of non-acidic conditions and its facile removal under mild acidic conditions. organic-chemistry.orgresearchgate.netnih.gov

The introduction of the Boc group onto the primary amine of a buthionine sulfoximine precursor is typically achieved through a standard N-tert-butoxycarbonylation reaction. This reaction involves treating the amino acid with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) in the presence of a base. organic-chemistry.org

The general reaction scheme is as follows:

Reactants: Buthionine sulfoximine (or a precursor) and di-tert-butyl dicarbonate.

Solvent/Base System: The reaction can be performed under various conditions. Anhydrous conditions may involve a solvent like acetonitrile with a base such as 4-dimethylaminopyridine (DMAP). wikipedia.org Aqueous conditions often use a base like sodium hydroxide. wikipedia.org Catalyst-free systems using water have also been reported for N-tert-butoxycarbonylation of amines. nih.gov

Mechanism: The amine acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. The subsequent collapse of the tetrahedral intermediate and proton transfer, facilitated by the base, results in the formation of the N-Boc protected carbamate, with tert-butanol and carbon dioxide as byproducts.

This method is highly efficient and chemoselective for the amino group, leaving other functional groups within the molecule, such as the sulfoximine, intact. organic-chemistry.org

The utility of the Boc group stems from its predictable stability and reactivity profile.

Stability: Boc-protected buthionine sulfoximine is stable under a variety of conditions, including basic hydrolysis, catalytic hydrogenation, and exposure to many nucleophiles. researchgate.netnih.gov This robustness allows for a broad range of chemical transformations to be performed on other parts of the molecule without risking premature deprotection of the amine. This chemical orthogonality is essential for multi-step syntheses.

Reactivity (Deprotection): The Boc group is designed to be acid-labile. wikipedia.org It is readily cleaved under mild acidic conditions, which is a key advantage for substrates sensitive to harsher methods. The deprotection mechanism is initiated by protonation of the carbamate's carbonyl oxygen. This is followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine and carbon dioxide. chemistrysteps.com

Common reagents for Boc deprotection include:

Trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). wikipedia.org

Hydrogen chloride (HCl) in an organic solvent such as methanol or dioxane. wikipedia.org

The clean and high-yield nature of this deprotection step makes the Boc group an ideal choice for protecting the amino functionality of buthionine sulfoximine during synthetic manipulations.

Derivatization Strategies for Buthionine sulfoximine Analogues

Derivatization of buthionine sulfoximine is performed to create analogues for various research purposes, including probing biological mechanisms, developing new therapeutic agents, or enabling detection by analytical instruments. nih.govnih.gov Strategies can target the amino group, the carboxyl group, or the sulfoximine N-H moiety.

Derivatization for Analytical Detection: Because buthionine sulfoximine lacks a strong chromophore, it is difficult to detect using standard UV-Vis spectroscopy. nih.gov To overcome this, derivatization is employed.

o-Phthalaldehyde (B127526) (OPA): Reacting BSO with OPA in the presence of a thiol creates a fluorescent isoindole derivative, which can be readily detected by fluorometric detectors in HPLC systems. nih.gov

Catechol/Sodium Periodate (B1199274): An in situ derivatization method involves the oxidation of catechol to an ortho-quinone, which then reacts with the primary amine of BSO to form a colored adduct detectable by visible spectroscopy at 503 nm. nih.govmdpi.com

Synthetic Derivatization for New Analogues: The sulfoximine functional group itself offers opportunities for creating novel analogues. Recent research has focused on the late-stage functionalization of the sulfoximine N-H bond. For example, copper-mediated N-H cross-coupling reactions (e.g., Chan-Lam coupling) with arylboronic acids can be used to install diverse aryl groups directly onto the sulfoximine nitrogen. researchgate.net This approach allows for the creation of a library of buthionine sulfoximine analogues with modified properties.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment in Research Settings

A suite of advanced analytical methods is essential to confirm the chemical structure, stereochemistry, and purity of Boc-DL-buthioninesulfoximine and its derivatives.

| Technique | Application in Buthionine Sulfoximine Research | Key Findings and Purpose |

| High-Performance Liquid Chromatography (HPLC) | Isomer separation and purity analysis. nih.gov | Used to separate R- and S-diastereomers and to quantify the compound in biological matrices, often after derivatization. nih.govnih.govnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the molecule. nih.govrsc.org | ¹H and ¹³C NMR are used to confirm the covalent structure of BSO derivatives and to verify the presence of the Boc group. nih.govmdpi.com Solid-state NMR can provide information on the compound in its crystalline form. rsc.org |

| Mass Spectrometry (MS) | Molecular weight determination and structural analysis. | Techniques like Electrospray Ionization (ESI-MS) confirm the molecular weight of the parent compound and its derivatives, aiding in structural verification. rsc.org |

| X-ray Crystallography/Diffraction | Absolute stereochemical determination. nih.gov | Provides unambiguous, three-dimensional structural information, including bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov |

| Infrared (IR) and Raman Spectroscopy | Functional group identification and coordination studies. rsc.org | IR spectroscopy confirms the presence of key functional groups (e.g., C=O of the Boc group, N-H, S=O). Both IR and Raman have been used to study the coordination of BSO to metal centers. rsc.org |

These techniques, when used in combination, provide a comprehensive characterization of the synthesized compounds, ensuring their identity, purity, and stereochemical integrity for subsequent research applications.

Preclinical Research Applications and Model Systems

Investigation of Cancer Cell Sensitivity and Mechanisms of Drug Resistance

In the realm of oncology research, Boc-DL-buthioninesulfoximine is instrumental in studies aimed at overcoming therapeutic resistance. Many cancer cells exhibit elevated GSH levels, which contributes to their resistance against chemotherapeutic agents that rely on the generation of reactive oxygen species (ROS) for their cytotoxic effects. By inhibiting GSH synthesis, this compound diminishes the cancer cells' antioxidant capacity, thereby enhancing their susceptibility to chemotherapy.

Potentiation of Chemotherapeutic Agents in In Vitro Cancer Models (e.g., Doxorubicin (B1662922), Cisplatin (B142131), Melphalan (B128), Cyclophosphamide)

The synergistic effect of this compound with various chemotherapeutic drugs has been demonstrated in numerous in vitro cancer models. This potentiation is primarily attributed to the increased intracellular oxidative stress following GSH depletion.

Doxorubicin: In doxorubicin-resistant human breast cancer cells (MCF-7/ADRR), treatment with BSO led to an 80-90% depletion of total GSH concentrations. This resulted in a significant potentiation of doxorubicin's toxicity, with a dose-modifying factor of 5 to 7. The enhanced cytotoxicity was linked to a more than two-fold increase in hydroxyl radical formation in the GSH-depleted cells nih.govresearchgate.net. A synergistic effect was also observed in murine melanoma (B16/F10), human glioblastoma (SNB-19), and murine sarcoma (S180) cell lines, where the combination of BSO and doxorubicin decreased the IC50 values nih.govtandfonline.comtandfonline.com.

Cisplatin: Pre-incubation with BSO has been shown to induce massive cell death in cisplatin-resistant glioma cells. This sensitization is linked to an increase in DNA damage induced by cisplatin when GSH levels are low nih.gov. In biliary tract cancer (BTC) cells, a sub-toxic concentration of BSO significantly enhanced cisplatin-induced apoptosis mdpi.comnih.gov. This effect is partly attributed to the downregulation of antiapoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1 mdpi.com.

Melphalan: The combination of BSO and melphalan has demonstrated synergy in neuroblastoma cell lines, including those resistant to melphalan. This combination led to a significant increase in cell kill, particularly at myeloablative concentrations of melphalan tandfonline.com. In multiple myeloma cell lines and primary samples, BSO synergistically enhanced melphalan's activity, inducing 2–4 logs of cell kill nih.gov.

Cyclophosphamide (B585): Pre-treatment with BSO has been found to enhance the cytotoxicity of cyclophosphamide in murine tumor models. Studies on NFSa tumors in mice showed that GSH depletion by BSO led to enhancement ratios for cyclophosphamide cytotoxicity ranging from 1.75 to 2.73 nih.gov.

Table 1: In Vitro Potentiation of Chemotherapeutic Agents by BSO

| Chemotherapeutic Agent | Cancer Model | Key Findings |

|---|---|---|

| Doxorubicin | Doxorubicin-resistant breast cancer (MCF-7/ADRR) | 5- to 7-fold potentiation of toxicity; >2-fold increase in hydroxyl radical formation. nih.govresearchgate.net |

| Murine melanoma (B16/F10), Sarcoma (S180) | Synergistic effect, decreased IC50 values. nih.govtandfonline.com | |

| Cisplatin | Cisplatin-resistant glioma cells | Overcame resistance and induced massive cell death. nih.gov |

| Biliary tract cancer cells | Significantly enhanced cisplatin-induced apoptosis. mdpi.comnih.gov | |

| Melphalan | Neuroblastoma cell lines | Synergistic cytotoxicity, especially in resistant lines. tandfonline.com |

| Multiple myeloma cells | Synergistically enhanced activity, inducing 2–4 logs of cell kill. nih.gov | |

| Cyclophosphamide | Murine fibrosarcoma (NFSa) | Enhancement ratios of 1.75 to 2.73 for cytotoxicity. nih.gov |

Reversal of Multidrug Resistance Protein (MRP) Function in Research Models

The Multidrug Resistance Protein 1 (MRP1) is an ATP-binding cassette (ABC) transporter that can efflux various drugs from cancer cells, contributing to multidrug resistance. MRP1-mediated transport of certain drugs, like vincristine (B1662923), is dependent on the presence of GSH. Research has shown that BSO can reverse MRP1-mediated resistance. In MRP-overexpressing cells, BSO increased the sensitivity to vincristine and enhanced its accumulation within the cells nih.gov. This effect is thought to be due to the reduction of intracellular GSH levels, which are necessary for the transport of drugs by MRP1 nih.gov. Interestingly, BSO does not appear to directly interact with the MRP1 transporter itself nih.gov. Studies have provided evidence that MRP functions as a co-transporter of GSH and natural product toxins, and that depletion of intracellular GSH by BSO can increase the intracellular accumulation of these toxins in cells expressing MRP semanticscholar.org.

Impact on Tumor Growth Delay and Regression in Xenograft Models

In vivo studies using xenograft models have corroborated the in vitro findings. The combination of BSO with chemotherapy has been shown to delay tumor growth and, in some cases, induce regression.

In a multiple myeloma xenograft model, the combination of BSO and melphalan induced complete responses in a significant number of mice and doubled the median event-free survival compared to melphalan alone nih.gov. Specifically, in MM.1S xenografts, the combination led to complete responses in all treated mice. In OPM-2 xenografts, the combination reduced large tumor volumes to less than 50 mm³ and induced complete responses in all mice, with a majority being maintained complete responses nih.gov.

Table 2: Impact of BSO on Tumor Growth in Xenograft Models

| Cancer Model | Combination Agent | Key Outcomes |

|---|---|---|

| Multiple Myeloma (MM.1S, OPM-2, KMS-12-PE) | Melphalan | Induced complete responses and doubled median event-free survival. nih.gov |

| Human Fibrosarcoma (HT1080/DR4) | Doxorubicin | Completely restored tumor response to doxorubicin (63% overall response rate). nih.gov |

| Murine EMT6 tumors | None (BSO alone) | Significant tumor growth delay. sigmaaldrich.com |

| Lewis Lung Carcinoma | None (BSO alone) | Major decrease in tumor weight. sigmaaldrich.com |

Research in Neurobiological Disease Models

The central nervous system (CNS) is particularly vulnerable to oxidative stress due to its high oxygen consumption and lipid-rich composition. GSH plays a critical protective role in the brain. Consequently, this compound is a valuable tool for creating models of GSH depletion to study the effects of oxidative stress on neuronal cells and its role in neurodegeneration.

Glutathione (B108866) Depletion in Central Nervous System Models

While early studies suggested that systemically administered BSO does not significantly deplete GSH in the CNS of adult animals, subsequent research has shown that it can be effective under certain conditions and in different models nih.govfrontiersin.org. In preweanling mice, repeated injections of BSO resulted in marked declines of GSH content in the brain and spinal cord, making it a useful model for studying the role of GSH in the developing CNS nih.govnih.gov. Systemic administration of BSO in adult mice has been shown to trigger a protective response that can lead to a subsequent increase in CNS GSH content, potentially modulated by a peripheral increase in nerve growth factor (NGF) researchgate.net. Studies have also analyzed the effects of acute systemic BSO treatment on dopaminergic neurons of the murine nigrostriatal pathway, establishing dose-response curves and the temporal pattern of GSH loss and recovery in the substantia nigra and striatum researcher.life.

Studies on Oxidative Stress and Neurodegeneration Pathways (e.g., Alzheimer's Disease Models)

The dysfunction of the antioxidant system is implicated in neurodegenerative diseases such as Alzheimer's disease. BSO-induced GSH depletion creates a model of oxidative stress in neuronal cells that mimics some aspects of neurodegeneration. In murine nigrostriatal neurons, decreases in GSH levels caused by BSO led to morphological changes that mimic those seen in aging, including increased lipid peroxidation and lipofuscin accumulation researcher.life. These findings suggest that BSO-induced GSH reduction is a good model for examining the role of GSH in protecting the brain against age-related oxidative stress researcher.life. In HT22 neuronal cells, BSO-induced toxicity is used as a model to test the protective effects of potential therapeutic compounds against oxidative damage. Low levels of GSH in the CNS have been associated with neuropsychiatric disorders, including Alzheimer's disease researchgate.net.

Research on Parasitic Pathogen Vulnerabilities and Drug Sensitization

This compound, through its active form Buthionine Sulfoximine (B86345) (BSO), has been a subject of significant preclinical research for its ability to weaken parasitic defenses by targeting glutathione (GSH) metabolism. This pathway is crucial for parasites to protect themselves from oxidative stress, both from their own metabolic processes and from the host's immune response. By inhibiting this protective mechanism, BSO can render parasites more susceptible to antiparasitic drugs.

Increasing Sensitivity of Parasites to Oxidative Antiparasitic Drugs

Research has demonstrated that depleting glutathione in parasites can enhance the effectiveness of drugs that kill parasites through oxidative damage. In studies involving Trypanosoma cruzi, the parasite responsible for Chagas' disease, BSO has been shown to increase the toxicity of the drugs nifurtimox (B1683997) and benznidazole (B1666585). nih.gov These drugs generate free radicals and electrophilic metabolites that are toxic to the parasite. nih.gov The parasite's primary defense against this oxidative onslaught is its redox metabolism, which relies on glutathione and trypanothione (B104310). nih.govnih.gov

By inhibiting glutathione synthesis, BSO effectively dismantles this defense, making the parasite more vulnerable. In vitro studies showed that BSO potentiated the effects of nifurtimox and benznidazole against all three forms of the T. cruzi parasite: epimastigote, trypomastigote, and amastigote. nih.gov For example, in epimastigotes, 500 μM of BSO lowered the concentration of nifurtimox needed to inhibit parasite growth by 50% from 14.0 μM to 9.0 μM, and that of benznidazole from 43.6 μM to 24.1 μM. nih.gov In a murine model of acute Chagas' disease, the combination of BSO with nifurtimox led to a higher survival rate compared to treatment with either drug alone. nih.gov This suggests that inhibiting glutathione synthesis could allow for lower doses of conventional antiparasitic drugs, potentially reducing side effects. nih.gov

Table 1: Effect of BSO on the Efficacy of Antiparasitic Drugs Against T. cruzi Epimastigotes

| Treatment | IC50 (Concentration to inhibit growth by 50%) |

|---|---|

| Nifurtimox alone | 14.0 μM |

| Nifurtimox + 500 μM BSO | 9.0 μM |

| Benznidazole alone | 43.6 μM |

| Benznidazole + 500 μM BSO | 24.1 μM |

Data sourced from in vitro studies on T. cruzi epimastigotes. nih.gov

Inhibition of Glutathione Synthesis in Parasitic Organisms (e.g., Brugia malayi, Trypanosoma cruzi)

The mechanism by which this compound's active component, BSO, exerts its effect is through the specific inhibition of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in the synthesis of glutathione. nih.govwikipedia.org This action has been studied in several parasitic organisms.

In the parasitic nematode Brugia malayi, the causative agent of lymphatic filariasis, the γ-GCS enzyme has been shown to be particularly sensitive to BSO. Research indicates that the Brugia enzyme is 24-fold more sensitive to BSO than its mammalian counterparts. wikipedia.org Treatment of B. malayi with BSO led to a rapid, dose-dependent depletion of the parasite's glutathione levels. wikipedia.org This high specificity and efficacy make γ-GCS a potential target for developing new drugs against filariasis. wikipedia.org

In Trypanosoma cruzi, the redox metabolism is centered around trypanothione, which is synthesized from glutathione. nih.govnih.gov BSO disrupts this entire pathway by blocking γ-GCS. nih.gov More detailed investigations have revealed that BSO is a multitarget inhibitor in T. cruzi, blocking not only γ-GCS but also trypanothione synthetase, another key enzyme in the pathway. nih.gov This dual inhibition leads to a significant decrease in both glutathione and trypanothione pools within the parasite, severely compromising its ability to manage oxidative stress. nih.govnih.gov Treating T. cruzi epimastigotes with 500 μM BSO resulted in a 70% to 80% reduction in total glutathione-derived thiols within 48 hours. nih.gov

Modulation of Host Immune and Cellular Responses in Research Settings

Beyond its direct effects on pathogens and cancer cells, this compound (as BSO) has been utilized in preclinical research to investigate the role of glutathione in modulating the host's own immune and cellular responses. These studies explore how glutathione depletion can influence inflammatory processes and the complex interactions between the host and developing tumors.

Effects on Monocyte Inflammatory Response

Glutathione metabolism is a key regulator of the acute inflammatory response in monocytes, a type of white blood cell crucial to the innate immune system. Research using BSO to inhibit glutathione synthesis has provided insights into these regulatory functions. In a study on human monocytes, exposure to (1→3)-β-D-Glucan (BDG), a molecule associated with fungal pathogens, was shown to trigger an upregulation of glutathione metabolism. nih.gov

When glutathione synthesis was blocked with BSO prior to BDG exposure, several key effector functions of the monocytes were altered. The inhibition of the glutathione pathway was found to regulate nitric oxide (NO) production, phagocytosis (the process of engulfing pathogens), and the production of cytokines (signaling molecules that orchestrate the immune response). nih.gov This work demonstrates that the glutathione pathway is a major promoter of the acute functional response of monocytes to infection, and BSO serves as a critical tool to study these mechanisms. nih.gov

Influence on Tumor Take and Host-Tumor Interactions

The role of glutathione in the interaction between the host and a developing tumor has also been explored using BSO. While many studies focus on BSO's ability to make tumor cells more susceptible to chemotherapy, some research has indicated that BSO can influence the initial establishment of a tumor, a process known as "tumor take."

In a preclinical study using murine tumor models (EMT6 and RIF tumors), pretreating the host mice with BSO before the cancer cells were introduced had a notable effect on tumor development. This pretreatment led to a 25% reduction in tumor takes compared to a 100% take rate in untreated mice. nih.gov This finding suggests that the effect of BSO was not solely on the tumor cells but also involved a BSO-induced change in the host's response to the tumor. nih.gov While the direct pre-treatment of tumor cells in vitro with BSO did not affect subsequent tumor growth after inoculation, the treatment of the host animal did, pointing to a modification of host-tumor interactions. nih.gov

Table 2: Pre-treatment Effect of BSO on Tumor Inoculation in Mice

| Treatment Group | Tumor Take Rate |

|---|---|

| Untreated Mice | 100% |

| Mice Pre-treated with BSO | 75% |

Data from a study involving EMT6 and RIF murine tumors. nih.gov

Advanced Research Methodologies and Formulation Strategies

Development of Analytical Detection and Quantification Techniques for Research Studies

The inherent chemical properties of Boc-DL-buthioninesulfoximine present unique challenges for its detection and quantification. nih.gov The molecule exhibits very low molar absorptivity and has an absorption maximum at a wavelength below 200 nm, which complicates analysis using conventional spectrophotometric methods. nih.gov Ultraviolet radiation at wavelengths less than 200 nm is challenging to manage and is seldom used for routine structural analysis, necessitating the development of alternative or modified analytical protocols. nih.gov

Spectroscopic Methods for Buthioninesulfoximine and its Derivatives (e.g., UV-Vis Spectroscopy, NMR Spectroscopy)

UV-Vis Spectroscopy: Direct quantification of this compound using UV-Vis spectroscopy is generally impractical due to its minimal absorbance in the standard UV-Vis range. nih.gov To overcome this limitation, research studies employ indirect methods that involve chemical derivatization to yield a product with strong absorbance at a more accessible wavelength. nih.gov A prominent example involves the derivatization with catechol, which forms a colored intermediate that can be reliably measured. nih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the structural characterization of this compound and its derivatives. 1H NMR is utilized to confirm the chemical structure and can also be employed to quantify the amount of the compound encapsulated within delivery systems, such as dendrimers. nih.gov Furthermore, both 1H and 13C-NMR are crucial for assessing the structure of derivatized buthionine sulfoximine (B86345), confirming the reaction products formed during analytical procedures. nih.gov For instance, in the catechol derivatization, NMR spectra confirm the formation of the expected Michael adduct. nih.gov The analysis of the 13C-NMR spectrum shows a characteristic downshift, particularly in the 49–54 ppm region, and the absence of signals around 180-190 ppm, which corroborates the formation of the derivative. nih.gov

Derivatization Protocols for Enhanced Analytical Sensitivity

To enable sensitive detection and quantification via UV-Vis spectroscopy, derivatization protocols are essential. A simple, safe, and rapid methodology has been developed utilizing catechol as the derivatizing agent. nih.gov This protocol involves the in situ formation of a catechol-derived ortho-quinone, which then reacts with this compound. nih.gov

The procedure for quantification involves adding a 2.25 mM solution of catechol in PBS, followed by a 6.75 mM solution of sodium periodate (B1199274) in PBS to the samples. nih.gov The resulting colored derivative exhibits a distinct absorption maximum at 503 nm, which can be measured using a standard UV-Vis spectrometer. nih.gov This method allows for the creation of a calibration curve with standard solutions of this compound, enabling accurate quantification in the micromolar range (0.1–150 µM). nih.gov

Historically, other derivatization agents have been used, such as o-phthalaldehyde (B127526) and phenylisothiocyanate, but these methods presented limitations including the instability of the derivative or the high toxicity of the reagent. nih.gov The catechol-based protocol offers a significant improvement in terms of safety and simplicity. nih.gov

| Parameter | Value | Source |

| Derivatizing Agent | Catechol | nih.gov |

| Oxidizing Agent | Sodium Periodate | nih.gov |

| Detection Wavelength | 503 nm | nih.gov |

| Concentration Range | 0.1–150 µM | nih.gov |

| Spectrometer Slit Width | 5 nm | nih.gov |

| Scan Rate | 240 nm min⁻¹ | nih.gov |

| Temperature | 25 °C | nih.gov |

Nanoformulation Strategies for Targeted Delivery in Experimental Models

Given the systemic toxicity associated with this compound, targeted delivery to specific cells or tissues in experimental models is a critical strategy to enhance its efficacy while minimizing off-target effects. nih.govrsc.orgcore.ac.ukmdpi.com Nanoformulation strategies offer a promising approach to achieve this targeted delivery.

Utilization of Polyurea Dendrimer-Based Delivery Systems for Buthioninesulfoximine

Polyurea (PURE) dendrimers have emerged as a versatile and effective platform for the nano-delivery of this compound. nih.govrsc.orgcore.ac.ukmdpi.com Specifically, folate-targeted generation four polyurea dendrimers (PUREG4-FA2) have been synthesized and loaded with the compound. enfsi.eudntb.gov.ua This targeting strategy leverages the overexpression of folate receptors on certain cancer cells, facilitating enhanced uptake of the nanoformulation in those cells compared to normal cells. nih.gov The encapsulation of this compound within these dendrimers creates a nanoformulation envisioned as a potential chemotherapeutic tool. enfsi.eudntb.gov.ua

Controlled Release Profiles and Efficacy in In Vitro and In Vivo Research Systems

The release of this compound from these nanoformulations is a key aspect of their experimental utility. In vitro release studies of l-BSO@PUREG4-FA2 nanoformulations are typically conducted at physiological pH (7.4) and temperature (37 °C). enfsi.eudntb.gov.ua

These studies have demonstrated a characteristic release profile for this type of delivery system, featuring an initial burst release within the first few hours, followed by a more sustained release over a 24-hour period. dntb.gov.uatandfonline.com The amount of released this compound is quantified over time using the previously described derivatization-based UV-Vis spectroscopic method. enfsi.eu

| Time Point | Cumulative Release (%) |

| ~1 hour | ~30% |

| ~2 hours | ~40% |

| ~6 hours | ~55% |

| ~24 hours | ~70% |

This table represents an approximate release profile based on graphical data from cited research. dntb.gov.uatandfonline.com

The efficacy of these targeted nanoformulations has been demonstrated in experimental models. By delivering this compound directly to cancer cells, the nanoformulation can effectively inhibit glutathione (B108866) synthesis, thereby increasing the sensitivity of these cells to other therapeutic agents. nih.govrsc.orgcore.ac.uk This chemosensitization has been observed to restore cancer cell sensitivity to conventional chemotherapy in in vitro studies. nih.govcore.ac.uk Furthermore, in vivo models have shown that this targeted approach can lead to a significant reduction in tumor size and peritoneal dissemination. nih.gov

Emerging Research Frontiers and Future Directions

Identification of Novel Molecular Targets Beyond Glutathione (B108866) Synthesis

While the inhibition of glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis, remains the cornerstone of Boc-DL-buthioninesulfoximine's activity, recent studies have begun to identify additional molecular targets that contribute to its biological effects. This expanding understanding opens up new avenues for its application in oncology and other fields.

One of the most significant novel targets identified is Protein Kinase C-delta (PKC-δ) . Research has shown that in certain cancer cell lines, the depletion of glutathione by BSO leads to the activation and nuclear translocation of PKC-δ. capes.gov.brnih.gov This activation is a critical event that sensitizes cancer cells to apoptosis (programmed cell death) induced by oxidative stress. capes.gov.brnih.gov The pro-oxidant environment created by GSH depletion appears to be a key trigger for the pro-apoptotic functions of PKC-δ, suggesting a synergistic interplay between these two pathways.

Furthermore, studies have indicated that BSO treatment can lead to an increase in protein carbonyls , which are markers of severe oxidative damage to proteins. This effect is associated with a reduction in tumor growth, suggesting that the induction of widespread protein damage is another mechanism by which BSO exerts its anti-cancer effects. nih.gov

Research has also pointed to an effect on tubulin abundance . nih.gov Tubulin is a critical component of microtubules, which are essential for cell division. The observation that BSO treatment increases tubulin abundance suggests a potential disruption of microtubule dynamics, which could contribute to the inhibition of cancer cell proliferation. nih.gov

Additionally, an intriguing finding is the increased activity of aminopeptidases following BSO treatment. nih.gov The activity of these enzymes was found to be negatively correlated with tumor weight, opening up new perspectives on their role as potential modulators of tumor growth in the context of GSH depletion. nih.gov

These findings collectively indicate that the biological impact of this compound extends beyond simple glutathione depletion, involving a complex interplay with various cellular signaling pathways and components.

Development and Application of Advanced Experimental Models

To better understand the complex in vivo effects of this compound, researchers are increasingly turning to advanced experimental models that more accurately recapitulate human physiology and disease.

Xenograft models , where human tumor cells are implanted into immunodeficient mice, have been instrumental in evaluating the in vivo efficacy of BSO. These models have been used to demonstrate that BSO can effectively deplete glutathione in tumors and enhance the anti-cancer activity of various chemotherapeutic agents and radiation therapy. mdpi.comtandfonline.com For instance, studies have shown that BSO can radiosensitize somatostatin (B550006) receptor-2 expressing preclinical models to peptide receptor radionuclide therapy. tandfonline.com

While xenografts provide valuable in vivo data, there is a growing interest in the use of patient-derived organoids (PDOs) . These three-dimensional cell cultures are grown from a patient's own tumor tissue and can more faithfully replicate the heterogeneity and drug responses of the original tumor. youtube.commdpi.comresearchgate.net Although specific studies detailing the use of this compound in PDOs are still emerging, this technology holds immense promise for personalized medicine. Screening BSO in combination with other drugs on a patient's PDO could predict their individual response to the treatment, paving the way for more tailored and effective cancer therapies.

The development of tumor spheroids , which are simpler 3D aggregates of cancer cells, also offers a valuable platform for preliminary high-throughput screening of drug combinations involving BSO before moving into more complex and expensive models.

Integration with Multi-Omics Approaches to Uncover Broader Biological Impacts

The advent of multi-omics technologies, including proteomics and metabolomics, is providing an unprecedented opportunity to understand the global cellular response to this compound treatment. These approaches allow for the simultaneous analysis of thousands of proteins and metabolites, offering a holistic view of the drug's impact on cellular networks.

Metabolomics studies have begun to shed light on the broader metabolic reprogramming induced by BSO. One study focusing on triple-negative breast cancer revealed that the glutathione biosynthetic pathway is a key therapeutic target. mdpi.com By analyzing the metabolic profiles of cancer cells, researchers can identify vulnerabilities that can be exploited by BSO treatment.

Proteomics , the large-scale study of proteins, can further elucidate the downstream effects of GSH depletion. By comparing the proteomes of BSO-treated and untreated cancer cells, researchers can identify changes in the expression and activity of proteins involved in various cellular processes, such as cell cycle regulation, DNA repair, and apoptosis. sigmaaldrich.comnih.gov This information can help to identify novel biomarkers of BSO sensitivity and resistance, as well as new combination therapy strategies.

The integration of metabolomics and proteomics data will be crucial for constructing a comprehensive picture of the systemic effects of this compound, moving beyond a single target to a network-level understanding of its mechanism of action.

Exploration of Stereoisomeric Effects and Specificity in Biological Research

This compound is a racemic mixture, meaning it contains equal amounts of two stereoisomers: L-buthionine-(S,R)-sulfoximine and D-buthionine-(S,R)-sulfoximine. Emerging research is increasingly focusing on the distinct biological activities of these individual isomers, as stereochemistry can significantly impact a drug's efficacy and specificity.

It has been demonstrated that the L-isomer of BSO is significantly more potent in inhibiting glutamate-cysteine ligase than the D-isomer. nih.gov This stereospecificity is crucial for its biological activity, as the L-isomer is the one primarily responsible for depleting cellular glutathione levels. Phase I clinical trials have utilized the L-S,R-BSO formulation, highlighting its clinical relevance. nih.gov

The differential effects of the stereoisomers are important for several reasons. Firstly, using the more active L-isomer could potentially allow for lower effective doses, which may reduce off-target effects and toxicity. Secondly, understanding the stereospecificity of BSO's interaction with GCL and other potential targets can aid in the design of more potent and selective second-generation inhibitors.

Q & A

Q. What is the mechanistic role of Boc-DL-buthioninesulfoximine (BSO) in glutathione depletion studies?

BSO inhibits γ-glutamylcysteine synthetase (GCS), the rate-limiting enzyme in glutathione (GSH) biosynthesis. This depletion is leveraged to study oxidative stress pathways, chemoresistance in cancer cells, and redox-sensitive signaling. Methodologically, researchers should validate GSH levels post-BSO treatment using assays like DTNB (Ellman’s reagent) or HPLC-based quantification, ensuring consistency with cell-type-specific response variability .

Q. How can researchers verify the purity and structural integrity of this compound for experimental use?

Analytical techniques such as thin-layer chromatography (TLC, ≥99% purity verification) and nuclear magnetic resonance (NMR) spectroscopy are standard for quality control. Batch-specific certificates of analysis from suppliers should include retention time data for HPLC validation. Cross-referencing CAS No. 5072-26-4 ensures correct identification .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Inhalation: Work in a fume hood; monitor respiratory exposure.

- Skin contact: Use nitrile gloves and lab coats; wash immediately with water.

- Waste disposal: Follow institutional guidelines for sulfoximine derivatives. Safety data sheets (SDS) from suppliers like Abmole Bioscience provide compound-specific hazard mitigation strategies .

Advanced Research Questions

Q. How does stereoisomerism (DL- vs. L-BSO) influence experimental outcomes in glutathione depletion studies?

DL-BSO (racemic mixture) and L-BSO (active enantiomer) exhibit differential inhibitory potency. Researchers must specify the isomer used, as L-BSO shows higher GCS affinity. Experimental designs should include enantiomeric purity verification via chiral chromatography and dose-response comparisons to avoid skewed results .

Q. What strategies optimize this compound concentrations in cell-based assays to balance efficacy and cytotoxicity?

Q. How should researchers address discrepancies in reported BSO activity across studies (e.g., variable IC50 values)?

Contradictions often arise from:

- Cell-specific metabolic rates: Primary vs. immortalized cells differ in GSH turnover.

- Assay sensitivity: Fluorometric assays (e.g., monochlorobimane) may detect lower GSH levels than colorimetric methods. Mitigate variability by standardizing protocols (e.g., pre-treatment duration, seeding density) and including positive controls like N-acetylcysteine .

Q. What in vivo models are appropriate for studying this compound-induced glutathione modulation?

- Rodent models: Administer BSO intraperitoneally (50–100 mg/kg/day) to deplete hepatic GSH. Monitor via blood GSH/GSSG ratios.

- Xenograft studies: Combine BSO with chemotherapeutics (e.g., cisplatin) to assess tumor redox sensitization. Use LC-MS/MS for tissue-specific GSH quantification .

Q. How can researchers differentiate off-target effects of BSO from its primary GSH inhibition mechanism?

- Rescue experiments: Co-administer GSH esters to reverse BSO effects.

- Omics approaches: Transcriptomic profiling (RNA-seq) can identify unintended pathways (e.g., NRF2 activation).

- Kinase inhibition panels: Screen for off-target kinase activity at high BSO doses (>1 mM) .

Methodological Considerations

Q. What controls are essential in BSO-treated experiments to ensure data validity?

Q. How should researchers design longitudinal studies to assess chronic BSO exposure effects?

- Use pulsed vs. continuous dosing to mimic clinical regimens.

- Monitor adaptive responses (e.g., GCS upregulation via qPCR).

- Evaluate mitochondrial dysfunction (Seahorse assays) and DNA damage (γH2AX staining) over extended timelines .

Data Interpretation and Reporting

Q. What statistical approaches are recommended for analyzing BSO-induced glutathione depletion data?

- Non-parametric tests (e.g., Mann-Whitney U) for skewed distributions.

- Two-way ANOVA for time- and dose-dependent effects.

- Report effect sizes (e.g., Cohen’s d) to highlight biological significance beyond p-values .

Q. How can researchers reconcile conflicting findings between in vitro and in vivo BSO studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.